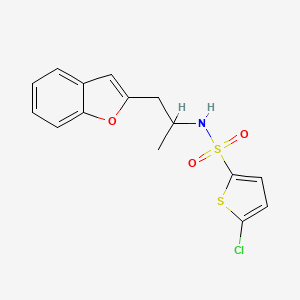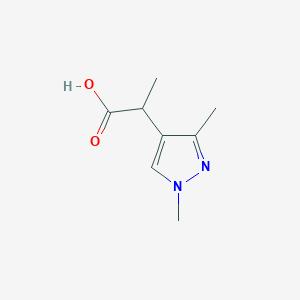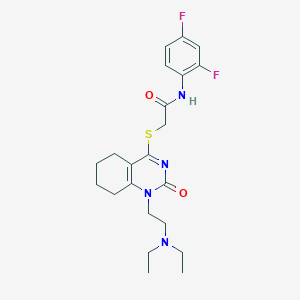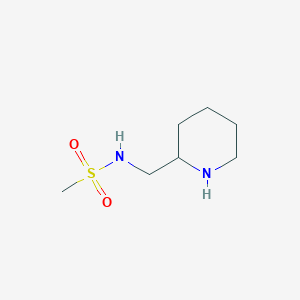
N-(1-(benzofuran-2-yl)propan-2-yl)-5-chlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran is a heterocyclic compound that is widely present in natural products . Compounds containing benzofuran have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This has led to significant attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One of the innovative methods for constructing benzofuran rings involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds is complex and versatile. They have shown remarkable adaptability in forming one-dimensional motifs with various assembling partners, demonstrating their versatility in molecular recognition.Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, benzofuran substituted chalcone compounds have been synthesized and characterized .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structure. For example, the molecular weight of (3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide is 337.463.Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
A pivotal study by Ran et al. (2018) describes the RhCl3-catalyzed oxidative C–H/C–H cross-coupling between (hetero)aromatic sulfonamides and (hetero)arenes, including benzofuran and thiophenes, to afford ortho-sulfonamido bi(hetero)aryls. This methodology demonstrates broad substrate scope, good functional group tolerance, and the potential for materials exploitation, indicating its relevance in the synthesis of complex molecules and materials science applications (Ran et al., 2018).
Fluorescent Probes
Bodke et al. (2013) reported the synthesis of novel quinoline derivatives that include the benzofuran moiety for use as blue-green fluorescent probes. This research highlights the importance of such structures in developing new fluorescent materials with potential applications in sensing, bioimaging, and optoelectronic devices (Bodke et al., 2013).
Medicinal Chemistry
The synthesis and evaluation of sulfonamide derivatives for their cytotoxic activities against various cancer cell lines demonstrate the potential of compounds with benzofuran and thiophene units in the discovery of new anticancer agents. Ghorab et al. (2015) found that some sulfonamide derivatives exhibit potent activity against breast and colon cancer cell lines, underscoring the significance of these compounds in medicinal chemistry and drug development (Ghorab et al., 2015).
Environmental Biodegradation
Research on the biodegradation of benzothiophene sulfones by a filamentous bacterium provides insights into the environmental fate and potential bioremediation strategies for aromatic sulfonamides. Bressler et al. (1999) isolated a Pseudonocardia strain capable of utilizing benzothiophene sulfones as a sole carbon, sulfur, and energy source, highlighting the ecological relevance and biodegradability of such compounds (Bressler et al., 1999).
Mecanismo De Acción
Target of Action
The primary targets of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide are monoamine transporters and 5-HT receptors . These targets play a crucial role in the regulation of neurotransmitter levels in the brain, affecting mood, cognition, and behavior.
Mode of Action
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide interacts with its targets by acting as a substrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) with nanomolar potencies . This interaction leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling.
Biochemical Pathways
The compound’s action on monoamine transporters affects several biochemical pathways. By increasing the levels of dopamine, norepinephrine, and serotonin, N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide can influence mood, cognition, and various physiological processes. The downstream effects of these changes include enhanced mood and cognitive function.
Result of Action
The molecular and cellular effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide’s action include increased levels of dopamine, norepinephrine, and serotonin in the brain . This can lead to changes in neuronal signaling and synaptic plasticity, potentially resulting in improved mood and cognitive function.
Safety and Hazards
As with any chemical compound, the safety and hazards associated with benzofuran compounds depend on their specific structure and how they are used. It’s important to handle these compounds with care and use appropriate safety measures.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-10(17-22(18,19)15-7-6-14(16)21-15)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLFHRGOHPVSGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B2534694.png)
![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)

![7'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B2534702.png)

![N,N-dimethyl-2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-2-yl}acetamide](/img/structure/B2534704.png)


![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)

